2-Mercaptoimidazole Scaffold as a Privileged Pharmacophore: Class-Level Activity Benchmarking vs. Non-Mercapto Imidazoles
The 2-mercaptoimidazole core is a validated pharmacophore for multiple therapeutic targets. In a series of potent CCR2 antagonists based on this scaffold, optimized 3,4-disubstituted 2-mercaptoimidazoles achieved IC50 < 0.01 μM in MCP-1-induced Ca²⁺-flux assays [1]. For dopamine β-hydroxylase (DBH), the 2-mercaptoimidazole derivative 1-(3,5-difluorobenzyl)-2-mercaptoimidazole (SK&F 102698) exhibited a Ki of 40 nM [2], while 1-benzyl-1H-imidazole-2-thiol showed an IC50 of 33,113 nM against DBH . The target compound's 4-methoxybenzyl N1-substituent positions it within this SAR landscape, with the electron-donating methoxy group predicted to modulate target binding relative to unsubstituted or halogenated benzyl analogs. The concurrent 5-hydroxymethyl handle offers a site for further functionalization without disrupting the core pharmacophore [3].
| Evidence Dimension | In vitro potency (IC50 / Ki) of 2-mercaptoimidazole derivatives across therapeutic targets |
|---|---|
| Target Compound Data | Not directly assayed as a final bioactive entity; employed as a building block. Core scaffold associated with IC50 < 0.01 μM (CCR2) and Ki = 40 nM (DBH) for optimized congeners. |
| Comparator Or Baseline | 1-Benzyl-1H-imidazole-2-thiol: IC50 = 33,113 nM (DBH) ; 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole: IC50 = 1,202 nM (DBH) ; 1-Methyl-2-mercaptoimidazole (methimazole): IC50 = 17 μM (lactoperoxidase) [4]. |
| Quantified Difference | Potency varies by >3 orders of magnitude across N1-substituents (33,113 nM to 40 nM for DBH), demonstrating that the N1-substituent is a critical determinant of target engagement. |
| Conditions | CCR2: MCP-1-induced Ca²⁺-flux assay in CCR2-expressing cells [1]; DBH: in vitro enzymatic assay [2]; Lactoperoxidase: spectrophotometric inhibition assay [4]. |
Why This Matters
The 4-methoxybenzyl group is not a generic placeholder; its electronic and steric properties directly influence the potency and selectivity of final compounds derived from this building block, making it a strategic choice for medicinal chemists targeting enzymes or GPCRs where benzyl substitution patterns dictate activity.
- [1] Van Lomen G, Doyon J, Coesemans E, et al. 2-Mercaptoimidazoles, a new class of potent CCR2 antagonists. Bioorg Med Chem Lett. 2005;15(3):497-500. doi:10.1016/j.bmcl.2004.11.064. PMID: 15729771. View Source
- [2] Kruse LI, Kaiser C, DeWolf WE Jr, et al. Substituted 1-(benzyl)-2-mercaptoimidazoles: potent dopamine β-hydroxylase inhibitors. J Med Chem. 1986;29(12):2465-2472. (Referenced via SK&F 102698 Ki = 40 nM reported in PubMed summary: PMID 28713677.) View Source
- [3] Kuujia. CAS 470690-99-4: {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol. https://www.kuujia.com/cas-470690-99-4.html (accessed 2026-05-02). Description of reactive thiol and alcohol moieties enabling further functionalization. View Source
- [4] Mukherjee J, et al. Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Proteins. 2017;85(12):2267-2278. doi:10.1002/prot.25362. IC50 = 17 μM. View Source
